2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopterin can be synthesized through a multi-step process involving the reaction of 2,4-diaminopteridine with p-aminobenzoylglutamic acid. The reaction typically involves the use of protective groups to prevent unwanted side reactions and requires careful control of reaction conditions such as temperature and pH .
Industrial Production Methods
Industrial production of Aminopterin involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Aminopterin undergoes various chemical reactions, including:
Oxidation: Aminopterin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Aminopterin into its reduced forms.
Substitution: Aminopterin can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of Aminopterin that retain its core structure but have modified functional groups, which can alter its biological activity and chemical properties .
Scientific Research Applications
Aminopterin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies of cell metabolism and enzyme inhibition.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit DNA synthesis.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
Mechanism of Action
Aminopterin exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase. This inhibition blocks the synthesis of tetrahydrofolate, a cofactor required for the production of purines and pyrimidines, which are essential for DNA, RNA, and protein synthesis. As a result, Aminopterin effectively halts cell division and growth, making it a potent anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another folic acid derivative that inhibits dihydrofolate reductase but has a different structure and potency.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in folate metabolism.
Raltitrexed: A thymidylate synthase inhibitor that also affects folate metabolism.
Uniqueness
Aminopterin is unique in its specific structure and high potency as a dihydrofolate reductase inhibitor. Its ability to inhibit DNA synthesis makes it particularly effective in cancer treatment, although its use is limited by its toxicity .
Properties
CAS No. |
57963-35-6 |
---|---|
Molecular Formula |
C19H20N8O5 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[[2-[4-[(2,4-diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H20N8O5/c20-16-15-17(27-19(21)26-16)23-8-11(24-15)7-22-10-3-1-9(2-4-10)5-13(28)25-12(18(31)32)6-14(29)30/h1-4,8,12,22H,5-7H2,(H,25,28)(H,29,30)(H,31,32)(H4,20,21,23,26,27) |
InChI Key |
IGAXGPWXEIYUIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.